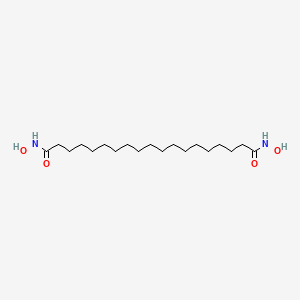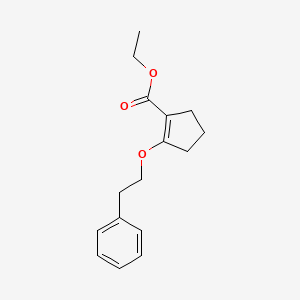
Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N'-(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- typically involves the reaction of appropriate amines with isocyanates. One common method is the reaction of N-(2-hydroxyethyl)-N-(4-methylphenyl)amine with N’-(2-nitrophenyl)isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise temperature and pressure regulation, leading to higher yields and purity of the final product. The scalability of the process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of nitro or sulfonyl derivatives.
Scientific Research Applications
Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyethyl and nitrophenyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(2-hydroxyethyl)-N-(phenyl)-N’-(2-nitrophenyl)-
- Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(phenyl)-
- Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(4-nitrophenyl)-
Uniqueness
The presence of both hydroxyethyl and nitrophenyl groups in Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- makes it unique compared to other urea derivatives
Properties
CAS No. |
61293-85-4 |
|---|---|
Molecular Formula |
C16H17N3O4 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-1-(4-methylphenyl)-3-(2-nitrophenyl)urea |
InChI |
InChI=1S/C16H17N3O4/c1-12-6-8-13(9-7-12)18(10-11-20)16(21)17-14-4-2-3-5-15(14)19(22)23/h2-9,20H,10-11H2,1H3,(H,17,21) |
InChI Key |
UFRIDNWASBOBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCO)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)





![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)


